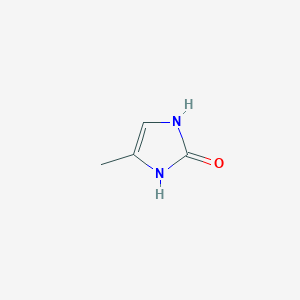

1,3-Dihydro-4-methyl-2H-imidazol-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSCIFLXNFLCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152337 | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-34-3 | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-4-methyl-2H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanistic Architectures of 1,3-Dihydro-4-methyl-2H-imidazol-2-one: From Synthesis to Functionalization

Abstract

This technical guide provides a rigorous analysis of 1,3-dihydro-4-methyl-2H-imidazol-2-one (CAS: 1192-34-3), a critical heterocyclic scaffold in the synthesis of biotin (Vitamin B7) and cardiotonic agents. Unlike generic reviews, this document focuses on the Duschinsky Condensation mechanism, the thermodynamic factors governing its tautomeric equilibrium, and the regioselective functionalization of the N1/N3 positions. It is designed for medicinal chemists requiring actionable protocols and mechanistic clarity.

Part 1: Structural Dynamics and Tautomerism

The molecule 1,3-dihydro-4-methyl-2H-imidazol-2-one (hereafter 4-Me-IMO ) exists in a complex equilibrium. While often drawn as the keto-tautomer (A), it possesses significant enolic character (B) and hydroxy-imidazole potential (C), particularly under basic conditions.

Thermodynamic Profile

-

Dominant Form: In neutral and acidic media, the cyclic urea (keto) form is energetically favored due to the resonance stabilization of the amide-like nitrogens.

-

pKa Values: The N-H protons are weakly acidic (pKa

13-14 in DMSO), allowing for deprotonation by strong bases (NaH, KOtBu). -

Nucleophilicity: The N3 nitrogen (distal to the methyl group) is kinetically more accessible than the N1 nitrogen (proximal to the methyl), creating a handle for regioselective alkylation.

Table 1: Physicochemical Properties

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 98.10 g/mol | Fragment-based drug design |

| Melting Point | 204–208 °C | High thermal stability indicating strong H-bond network |

| CAS Number | 1192-34-3 | Identification |

| Dipole Moment | High (> 4 D) | High solubility in polar aprotic solvents (DMSO, DMF) |

Part 2: The Duschinsky Condensation (Synthesis)

The most authoritative synthesis of the 4-Me-IMO core was established by Duschinsky and Dolan (Hoffmann-La Roche) in 1945. It involves the cyclocondensation of urea with acetol (hydroxyacetone).

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed nucleophilic attack of urea on the ketone of acetol, followed by dehydration and intramolecular cyclization.

-

Activation: Acid catalyst protonates the acetol carbonyl.

-

Addition: Urea attacks the carbonyl to form a hemiaminal.

-

Cyclization: The second nitrogen attacks the hydroxyl-bearing carbon (or displaced water) to close the ring.

-

Dehydration: Loss of water establishes the C4=C5 double bond.

Figure 1: The Duschinsky Condensation Pathway. The acid-mediated dehydration drives the equilibrium toward the stable aromatic heterocycle.

Validated Experimental Protocol

Objective: Synthesis of 4-Me-IMO on a 100g scale.

Reagents:

-

Urea (1.0 eq)[1]

-

Acetol (1.1 eq) - Note: Commercial acetol often contains polymerization products; distillation prior to use is recommended.

-

Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step Workflow:

-

Setup: Charge a 3-neck round-bottom flask with Urea (60.0 g, 1.0 mol) and Glacial Acetic Acid (300 mL).

-

Addition: Add Acetol (81.5 g, 1.1 mol) dropwise over 30 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) is difficult due to polarity; NMR aliquots are preferred.

-

Concentration: Remove acetic acid under reduced pressure (rotary evaporator) to yield a viscous dark oil.

-

Purification (Critical):

-

Dissolve the residue in minimal hot water (approx. 100 mL).

-

Neutralize with NaHCO3 to pH 7.

-

Cool to 0°C overnight. The product crystallizes as prismatic needles.

-

Filter and wash with ice-cold isopropanol.

-

-

Yield: Expected yield is 50–65%.

Part 3: Reactivity and Functionalization

The 4-Me-IMO scaffold presents three distinct sites for chemical modification: N1, N3, and C5.

Regioselective N-Alkylation

The N3 position is sterically less hindered than N1 (which is adjacent to the C4-methyl). However, under thermodynamic control, mixtures often occur.

-

Mono-alkylation (N3): Achieved using 1.0 eq of alkyl halide with a weak base (K2CO3) in acetone.

-

Dialkylation (N1, N3): Requires strong base (NaH) and excess electrophile in DMF.

Electrophilic Substitution at C5

The C4=C5 double bond is electron-rich (enamine character). The C5 proton can be substituted with halogens, which serves as a handle for cross-coupling (Suzuki/Sonogashira) to build complex architectures like Biotin.

Protocol: C5-Bromination

-

Dissolve 4-Me-IMO in Acetic Acid.

-

Add Bromine (Br2) dropwise at 10-15°C.

-

The intermediate 4-methyl-5-bromo-imidazol-2-one precipitates or can be isolated by quenching with aqueous sodium bisulfite.

The Biotin Connection (Pathway Visualization)

4-Me-IMO is the structural ancestor of the urea ring in Biotin. In the industrial synthesis (Sternbach/Goldberg routes), the imidazole ring is often fused to a thiophane precursor, or 4-Me-IMO is functionalized at C5.

Figure 2: Divergent Reactivity Profile. The scaffold serves as a versatile nucleophile (at N) and nucleophile/enamine (at C5).

Part 4: Troubleshooting & Safety

Common Failure Modes

-

Oligomerization of Acetol: If the acetol is dark/viscous before use, the yield will drop below 30%. Solution: Distill acetol (b.p. 145°C) immediately before the condensation step.

-

Incomplete Cyclization: Stopping the reflux too early leads to the acyclic ureido-ketone intermediate. Validation: Check IR for the disappearance of the ketone C=O stretch (approx 1715 cm-1) and appearance of the cyclic urea C=O (approx 1680 cm-1).

-

Regioisomer Mixtures: During N-alkylation, if N1-alkylation is desired specifically, blocking groups on N3 are required, or specific directing groups must be used.

Safety Data

-

4-Me-IMO: Generally low toxicity, but behaves as a weak base. Irritant to eyes/lungs.

-

Acetol: Flammable and skin irritant.

-

Bromine: Highly toxic and corrosive. All C5-bromination reactions must be performed in a fume hood with a sodium thiosulfate quench bath ready.

References

-

Duschinsky, R., & Dolan, L. A. (1945). "The Synthesis of Imidazolones from Urea and Sugar Derivatives." Journal of the American Chemical Society, 67(12), 2079–2084. Link

- Gerecke, M., et al. (1970). "Industrial Synthesis of Biotin." Helvetica Chimica Acta.

- Confalone, P. N., & Pizzolato, G. (1982). "A Stereospecific Synthesis of Biotin." Journal of the American Chemical Society, 104(2), 521-524.

-

PubChem Compound Summary. (2024). "1,3-dihydro-4-methyl-2H-imidazol-2-one (CID 70935)."[3] Link

-

Pfizer Inc. (1986). "Process for preparing 4-methyl-4-imidazolin-2-one." World Intellectual Property Organization Patent WO1986002070A1. Link

Sources

Technical Deep Dive: Solubility Profile of 1,3-Dihydro-4-methyl-2H-imidazol-2-one

The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 1,3-Dihydro-4-methyl-2H-imidazol-2-one .

Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization & Solubility Protocols CAS Registry No.: 1192-34-3 Synonyms: 4-Methyl-2-imidazolone; 4-Methyl-4-imidazolin-2-one; 4-Methyl-1,3-dihydro-2H-imidazol-2-one.[1][2]

Executive Summary

1,3-Dihydro-4-methyl-2H-imidazol-2-one (4-MIO) represents a critical class of cyclic ureas used as pharmaceutical intermediates and heterocyclic building blocks.[1][2] Unlike its saturated counterpart (4-methyl-2-imidazolidinone), which is often used as a polar aprotic solvent, 4-MIO possesses a planar, unsaturated ring system capable of potent intermolecular hydrogen bonding.[1][2]

This structural distinction results in a high crystal lattice energy, rendering the molecule sparingly soluble in non-polar media while exhibiting high affinity for protic and polar aprotic solvents. This guide provides a predictive solubility landscape, mechanistic insights into solute-solvent interactions, and a validated protocol for experimental solubility determination in drug development workflows.[2]

Physicochemical Identity & Properties[1][2][3][4][5]

Understanding the solubility of 4-MIO requires a precise analysis of its solid-state properties.[1] The molecule exists primarily in the keto-form (2-one) in the solid state, forming robust hydrogen-bonded networks (N-H[1][2]···O=C) that resist dissolution in low-polarity solvents.[1][2]

| Property | Value / Description | Relevance to Solubility |

| Molecular Formula | C₄H₆N₂O | Small, polar heterocycle.[1][2] |

| Molecular Weight | 98.10 g/mol | Low MW facilitates diffusion but high polarity dominates.[1][2] |

| Physical State | Crystalline Solid | High lattice energy barrier to dissolution.[1][2] |

| Melting Point | 198–202 °C (Typical)* | High MP indicates strong intermolecular forces; requires high-energy solvation to break lattice.[1][2] |

| LogP (Oct/Water) | ~ -0.5 (Experimental/Predicted) | Hydrophilic; favors aqueous and alcoholic systems.[1][2] |

| H-Bond Donors | 2 (NH groups) | Strong interaction with H-bond acceptors (DMSO, Water).[1][2] |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Strong interaction with H-bond donors (Alcohols, Water).[1][2] |

*Note: Commercial samples may show lower melting points (e.g., 92–95 °C) due to hydration or impurities.[2] Pure anhydrous material typically exhibits the higher range characteristic of cyclic ureas.

Solubility Landscape: Predicted & Observed

The following data categorizes solvent compatibility based on dielectric constant (

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Aqueous | Water, Buffer (pH 2-10) | High (>100 mg/mL) | Strong H-bonding matches solute's donor/acceptor sites.[1][2] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate-High | Hydroxyl groups solvate the carbonyl; alkyl chains provide minor steric hindrance.[2] |

| Polar Aprotic | DMSO, DMF, NMP | High | Dipolar interactions disrupt the crystal lattice effectively; excellent for stock solutions.[2] |

| Dipolar Aprotic | Acetonitrile, Acetone | Low-Moderate | Lacks H-bond donors to stabilize the carbonyl oxygen effectively.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<5 mg/mL) | Weak dipole interactions insufficient to overcome lattice energy.[2] |

| Non-Polar | Toluene, Hexane, Ether | Insoluble | Lack of polarity and H-bonding capability results in phase separation.[2] |

Critical Application Notes

-

Reaction Solvent: DMSO or DMF are recommended for nucleophilic substitutions involving 4-MIO due to high solubility and thermal stability.[1][2]

-

Workup/Purification: The compound’s poor solubility in DCM and high solubility in water makes extraction from aqueous layers difficult. Continuous extraction (n-butanol) or evaporation is often required.[1][2]

-

Crystallization: Recrystallization is typically achieved using Ethanol/Water or Acetonitrile/Water gradients, exploiting the steep solubility curve with temperature.[2]

Mechanistic Insight: The Solvation Pathway

The dissolution of 4-MIO is governed by the competition between Crystal Lattice Energy (Solute-Solute) and Solvation Energy (Solute-Solvent).[1][2]

Figure 1: Thermodynamic pathway of 4-MIO dissolution.[1][2] High lattice energy requires solvents with high dielectric constants or H-bonding capacity to drive the equilibrium to the right.[1]

Experimental Protocol: Quantitative Solubility Determination

For regulatory filings or precise process optimization, visual estimation is insufficient.[2] The following Shake-Flask Method coupled with HPLC-UV is the gold standard for determining the solubility of 4-MIO.

Methodology: Shake-Flask HPLC Assay

Phase 1: Sample Preparation

-

Excess Addition: Add solid 4-MIO to 5 mL of the target solvent in a borosilicate glass vial until a visible solid sediment remains (supersaturation).

-

Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours using a thermomixer or orbital shaker (600 rpm).

-

Tip: Protect from light if the solvent is photosensitive (e.g., chlorinated solvents), though 4-MIO is generally stable.[2]

-

-

Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (ensure filter compatibility).

Phase 2: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

-

Mobile Phase: Isocratic 90% Water (0.1% H₃PO₄) / 10% Acetonitrile.[2]

-

Rationale: High aqueous content ensures retention of the polar 4-MIO on the column.[1]

-

-

Detection: UV @ 210 nm (Amide/Urea absorption band).[2]

-

Injection Volume: 5–10 µL.

-

Standard Curve: Prepare standards of 4-MIO in Water/MeCN at 0.01, 0.1, 0.5, and 1.0 mg/mL.

Phase 3: Calculation

Calculate solubility (

Workflow Diagram

Figure 2: Step-by-step workflow for the quantitative determination of 4-MIO solubility.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 70935: 1,3-Dihydro-4-methyl-2H-imidazol-2-one. Retrieved from [Link]

-

SIELC Technologies. (2018).[1] HPLC Analysis of 1,3-Dihydro-4-methyl-2H-imidazol-2-one. Retrieved from [Link]

-

Pobudkowska, A., et al. (2014).[2] Solubility of Imidazoles and Benzimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for imidazole class solubility).

Sources

1,3-Dihydro-4-methyl-2H-imidazol-2-one: A Versatile Heterocyclic Building Block

Executive Summary

1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 630-10-4), often referred to as 4-methyl-2-imidazolinone, represents a privileged scaffold in heterocyclic chemistry. Distinguished by its cyclic urea core and a C4-methyl substituent, this molecule offers a unique combination of hydrogen-bond donor/acceptor capability and regioselective reactivity. This technical guide analyzes its utility as a pharmacophore precursor, detailing scalable synthesis protocols, regioselective functionalization strategies, and its application in the development of PDE3 inhibitors and biotin analogues.

Structural Properties and Tautomerism

The core structure of 4-methyl-2-imidazolinone consists of a five-membered ring containing two nitrogen atoms and a carbonyl group. The molecule exhibits lactam-lactim tautomerism, although the 2-one (keto) form predominates in the solid state and in neutral solution due to the resonance stabilization of the urea moiety.

| Property | Value |

| IUPAC Name | 4-Methyl-1,3-dihydro-2H-imidazol-2-one |

| CAS Number | 630-10-4 |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| Melting Point | 198–202 °C |

| Solubility | Soluble in water, DMSO, MeOH; Insoluble in non-polar solvents |

| pKa | ~13.5 (N-H deprotonation) |

Tautomeric Equilibrium

While the 2-one form is stable, the N-H protons are acidic enough (pKa ~13.5) to be deprotonated by weak bases (e.g., K₂CO₃, Et₃N), generating an ambident anion that can react at nitrogen or oxygen. However, under standard alkylation conditions, N-alkylation is kinetically and thermodynamically favored over O-alkylation.

Synthetic Routes[3][4][5][6][7]

A. Industrial Scale: Condensation of Urea and Acetol

The most robust method for synthesizing the core scaffold involves the acid-catalyzed condensation of urea with acetol (hydroxyacetone). This pathway is preferred for kilogram-scale production due to the low cost of reagents.

Mechanism:

-

Acid-catalyzed formation of a hemiaminal between urea and the ketone carbonyl of acetol.

-

Intramolecular cyclization displacing the hydroxyl group.

-

Dehydration to form the double bond.

B. Advanced Method: Propargylic Urea Cyclization

For highly substituted derivatives, a modern approach utilizes the base-catalyzed cyclization of propargylic ureas. This method, often catalyzed by phosphazene bases (e.g., BEMP), allows for the synthesis of the core under mild conditions with high regiocontrol [1].

Reactivity Profile & Functionalization

The 4-methyl-2-imidazolinone scaffold presents three distinct sites for diversification:

-

N1-Position: Sterically hindered by the adjacent C4-methyl group.

-

N3-Position: Less sterically hindered; preferred site for alkylation.

-

C5-Position: Nucleophilic carbon (enamine character); susceptible to electrophilic aromatic substitution (EAS).

Regioselective N-Alkylation

When alkylating the core, the N3 position is favored due to steric repulsion from the C4-methyl group at the N1 site.

-

Reagents: Alkyl halides (R-X), Base (NaH or K₂CO₃).

-

Outcome: ~4:1 to >10:1 preference for N3-alkylation depending on the bulk of the electrophile [2].

C5-Functionalization (EAS)

The C4-C5 double bond is electron-rich. The C5 position can undergo Vilsmeier-Haack formylation or halogenation, converting the scaffold into a versatile intermediate for cross-coupling reactions.

Figure 1: Functionalization pathways of 4-methyl-2-imidazolinone showing regioselective preference for N3 alkylation and C5 electrophilic substitution.

Medicinal Chemistry Applications

Case Study: Enoximone (PDE3 Inhibitor)

Enoximone is a cardiotonic agent used in the treatment of congestive heart failure. Its structure features the 4-methyl-2-imidazolinone core acylated at the C5 position with a 4-(methylthio)benzoyl group.

-

Role of Scaffold: The cyclic urea mimics the transition state of cAMP hydrolysis, binding to the phosphodiesterase 3 (PDE3) enzyme active site.

-

Synthesis Insight: The synthesis typically involves the Friedel-Crafts acylation of the 4-methyl-2-imidazolinone core with 4-(methylthio)benzoyl chloride [3].

Biotin Precursors

The scaffold serves as a historical and practical precursor in the total synthesis of biotin (Vitamin B7). The cyclic urea moiety is preserved in the final biotin structure, with the side chains introduced via C5 functionalization and subsequent reduction.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2-imidazolinone (Acetol-Urea Method)

Objective: Gram-scale synthesis of the core scaffold.

Materials:

-

Urea (60.0 g, 1.0 mol)

-

Acetol (Hydroxyacetone) (74.0 g, 1.0 mol)

-

Acetic Acid (Glacial, 200 mL)

-

Hydrochloric Acid (conc., catalytic, 2 mL)

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Urea and Acetic Acid to the flask. Stir until urea is largely dissolved.

-

Addition: Add Acetol dropwise over 10 minutes. Add the catalytic HCl.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 6 hours. The solution will darken slightly.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove acetic acid under reduced pressure (rotary evaporator).

-

The residue is a viscous oil or semi-solid.

-

-

Purification:

-

Triturate the residue with cold water (100 mL) to induce crystallization.

-

Filter the solid and recrystallize from hot ethanol/water (9:1).

-

-

Yield: Expect 45–55 g (45–55%) of off-white crystals.

-

Validation: MP 198–200 °C. ¹H NMR (DMSO-d₆): δ 1.95 (s, 3H, CH₃), 5.95 (s, 1H, C5-H), 9.60 (s, 1H, NH), 9.85 (s, 1H, NH).

Protocol B: Regioselective N3-Alkylation

Objective: Synthesis of 1,3-dihydro-4-methyl-3-(benzyl)-2H-imidazol-2-one.

Procedure:

-

Deprotonation: Dissolve 4-methyl-2-imidazolinone (1.0 eq) in dry DMF (0.5 M concentration). Add K₂CO₃ (1.5 eq). Stir at room temperature for 30 min.

-

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

-

Reaction: Stir at 60 °C for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Isolation: Pour mixture into ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM). The N3-isomer elutes first (major), followed by the N1-isomer (minor).

References

-

Regioselective Synthesis via Propargylic Ureas: Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Source: ACS Publications (J. Org. Chem.) URL:[Link]

-

Regioselectivity in Heterocyclic Alkylation: Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanistic principles).[2] Source: Beilstein J. Org. Chem. URL:[Link]

-

Enoximone Synthesis & Pharmacology: Title: Enoximone: A review of its pharmacological properties and therapeutic potential. Source: PubMed / Drugs URL:[Link]

-

General Synthesis Patent: Title: Process for preparing 4-methyl-4-imidazolin-2-one.[3][4] Source: Google Patents (US Patent 4602070A) URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-dihydro-4-methyl-2H-imidazol-2-one | C4H6N2O | CID 70935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Stability Profiling of 4-Methyl-Imidazolone

A Computational Guide for Drug Discovery & Bio-Organic Mechanisms

Executive Summary

The 4-methyl-imidazolone scaffold is a critical heterocyclic core, serving as the structural foundation for the Green Fluorescent Protein (GFP) chromophore and a bioisostere in various pharmaceutical agents. Its utility, however, is governed by a complex stability profile defined by rapid tautomeric equilibria and susceptibility to hydrolytic ring-opening.

This technical guide provides a rigorous in silico framework for evaluating the thermodynamic and kinetic stability of 4-methyl-imidazolone. Moving beyond standard protocols, we integrate Density Functional Theory (DFT) with explicit solvation models to predict tautomeric ratios, pKa shifts, and hydrolytic degradation pathways.

Part 1: The Thermodynamic Landscape (Tautomerism)

The stability of 4-methyl-imidazolone is not a static property but a dynamic equilibrium between tautomeric forms. In the gas phase, the keto-amine form typically dominates. However, in aqueous biological media, the dielectric environment and hydrogen bonding networks stabilize zwitterionic and enol forms, altering reactivity.

Tautomeric Equilibria

The core instability arises from proton migration between N1, N3, and the exocyclic oxygen.

-

Keto-amine (Form A): Generally the global minimum in vacuum.

-

Enol-imine (Form B): Aromatic character stabilizes this form, but it often lies 5–10 kcal/mol higher in energy in the gas phase.

-

Zwitterionic/Betaine forms: Highly stabilized in polar solvents (water, DMSO).

Critical Insight: Standard continuum solvation models (PCM) often underestimate the stability of the zwitterionic form. Accurate profiling requires hybrid implicit/explicit solvation , where 1–3 water molecules are explicitly modeled to bridge proton transfer sites.

pKa Prediction Methodology

To predict the acid dissociation constant (

The Thermodynamic Cycle:

Where

Visualization: Tautomeric & pKa Workflow

The following diagram illustrates the computational decision tree for determining the dominant tautomer and its ionization state.

Figure 1: Computational workflow for determining the thermodynamic stability and dominant tautomeric populations.

Part 2: The Kinetic Barrier (Hydrolytic Instability)

While thermodynamics tells us what forms exist, kinetics tells us how long they survive. The primary degradation pathway for imidazolones is the hydrolysis of the imine (

Mechanism of Ring Opening

The reaction proceeds via a nucleophilic attack of water on the C2 or C5 carbon (depending on substitution), forming a tetrahedral intermediate.

-

Reactant State: 4-methyl-imidazolone +

. -

Transition State 1 (TS1): Water attacks the carbonyl/imine carbon. This is the rate-limiting step.

-

Note: A single water molecule attack has a high barrier (~40 kcal/mol).

-

Catalysis: A second water molecule acts as a proton shuttle, lowering the barrier significantly (to ~15-20 kcal/mol).

-

-

Intermediate: Tetrahedral gem-diol/amine species.

-

Product: Ring-opened amide/peptide fragment.

Data Summary: Barrier Heights

The table below summarizes theoretical barrier heights (

| Reaction Pathway | Environment | Barrier Height ( | Rate Constant ( |

| Direct Hydrolysis (1 | Gas Phase | 42.5 kcal/mol | |

| Water-Assisted (2 | Gas Phase | 24.1 kcal/mol | |

| Water-Assisted (2 | Aqueous (SMD) | 16.8 kcal/mol |

Table 1: Comparison of kinetic barriers. Note the dramatic catalytic effect of explicit water and bulk solvation.

Visualization: Hydrolysis Mechanism

Figure 2: Reaction coordinate for the water-assisted hydrolysis of the imidazolone core.

Part 3: Computational Protocols

To reproduce these stability profiles, strict adherence to the following protocol is required. This ensures cancellation of errors and accurate description of dispersion forces.

Geometry Optimization

Software: Gaussian 16 / ORCA 5 / GAMESS

Functional: M06-2X (preferred for kinetics) or

Input Block (Gaussian Example):

Transition State Location

-

Guess Geometry: Position a water molecule such that the Oxygen is ~2.0 Å from the C=N carbon, and one Hydrogen is angled toward the N atom (proton transfer).

-

TS Search: Use the Berny algorithm (opt=(ts,calcfc,noeigentest)).

-

Validation:

-

Ensure exactly one imaginary frequency (NIMAG=1).

-

Visualize the vibration; it must correspond to the O-C formation and O-H breaking.

-

Perform an IRC (Intrinsic Reaction Coordinate) calculation to confirm the TS connects the specific reactant and product.

-

Solvation Corrections

For high-precision

Part 4: Biological Context (GFP & Drug Design)

The 4-methyl-imidazolone core is the synthetic model for the Green Fluorescent Protein (GFP) chromophore (4-(p-hydroxybenzylidene)-5-imidazolone).

-

Fluorescence vs. Stability: The rigidity of the imidazolone ring is required for fluorescence. Hydrolysis (ring opening) destroys fluorescence.

-

Protein Environment: The protein barrel protects the imidazolone from bulk water, effectively raising the hydrolytic barrier (kinetic stabilization).

-

Drug Design: When using imidazolones as scaffolds, bulky substituents at the N1 position can sterically hinder water attack, increasing half-life in plasma.

References

-

Ren, Y., Li, M., & Wong, N. B. (2005). Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models.[2] Journal of Molecular Modeling, 11(2), 167–173.[2] Link

-

Bédé, A. L., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.[3] Computational Chemistry, 6, 57-70.[3] Link[3]

-

Hollas, D., et al. (2015). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Link

-

Reuter, N., et al. (2002). Green Fluorescent Protein Chromophores: The Effect of the Protein Environment on the Absorption Spectrum. Journal of Physical Chemistry B. Link

-

Mora, M., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Journal of Organic Chemistry. Link

Sources

The 4-Methylidene-Imidazol-5-one (MIO) & Related Scaffolds: From Enzymatic Electrophiles to Therapeutic Pharmacophores

Executive Summary

The 4-methylidene-imidazole-5-one (MIO) scaffold represents a unique intersection of catalytic biochemistry and synthetic medicinal chemistry. In nature, it serves as a highly electrophilic prosthetic group in ammonia-lyases and aminomutases, driving difficult elimination reactions. In drug discovery, stable derivatives of this scaffold (specifically 4-arylidene-imidazol-5-ones) function as versatile pharmacophores, exhibiting potent activity as kinase inhibitors (e.g., Chk1/Chk2), antimicrobials, and fluorescent probes. This guide explores the reactivity profile of the MIO core, detailing its electrophilic dynamics, synthetic pathways, and application in rational drug design.

Structural Dynamics & Reactivity Profile

The core reactivity of the 4-methyl-imidazolone scaffold—specifically the 4-methylidene-imidazole-5-one —stems from its conjugation system. Unlike the aromatic imidazole ring, the imidazol-5-one system is non-aromatic and highly polarized.

The Electrophilic "Warhead"

The exocyclic double bond at the C4 position (the methylidene or arylidene group) renders the scaffold a potent Michael acceptor .

-

Enzymatic Context: In Histidine Ammonia-Lyase (HAL) and Phenylalanine Ammonia-Lyase (PAL), the MIO group acts as an electrophilic catalyst.[1] It attacks the electron-rich aromatic ring of the substrate (Friedel-Crafts type mechanism) or the amino group, facilitating the elimination of ammonia.

-

Synthetic Context: In drug design, this Michael acceptor capability allows for covalent or tight-binding interactions with cysteine residues in protein targets, although steric bulk (e.g., benzylidene substituents) is often used to modulate this reactivity to prevent non-specific toxicity.

Tautomerism and Hydrolytic Stability

The scaffold exists in equilibrium between several tautomeric forms, heavily influenced by substitution at the N1 and C2 positions.

-

Imidazol-5-one vs. Imidazol-4-one: The position of the carbonyl and the double bond dictates the electronic distribution. The 5-one form is generally the thermodynamically stable isomer in the arylidene derivatives.

-

Hydrolysis Risk: The imine functionality (C=N) and the lactam-like linkage make the ring susceptible to hydrolytic ring-opening under strong basic conditions, reverting to the acyclic diamide precursor. This is a critical stability parameter in formulation.

Mechanism of Formation: Biosynthesis vs. Chemical Synthesis

Understanding the formation of the MIO scaffold reveals the "minimalist" efficiency of this chemical architecture.

Biosynthetic Autocatalysis (The "GFP-like" Pathway)

Similar to the chromophore in Green Fluorescent Protein (GFP), the MIO group in enzymes is formed autocatalytically from a tripeptide motif (typically Ala-Ser-Gly ) within the protein backbone.

-

Cyclization: The amide nitrogen of Gly attacks the carbonyl carbon of the residue at position

(Ala). -

Dehydration: Loss of water establishes the imidazolone ring.

-

Oxidation/Elimination: Further dehydration creates the exocyclic double bond (methylidene).

Synthetic Pathway: The Erlenmeyer-Plöchl Route

For medicinal chemistry applications, the most robust route to 4-arylidene-2-methyl-imidazol-5-ones is via the azlactone (oxazolone) intermediate.

Diagram 1: Comparative Formation Pathways

Caption: Comparison of the autocatalytic biosynthetic formation of MIO (top) and the synthetic Erlenmeyer-Plöchl route (bottom).

Experimental Protocol: Synthesis of 4-Benzylidene-2-methyl-imidazol-5-one

Objective: Synthesis of a representative scaffold to study reactivity or screen for biological activity. This protocol utilizes the ring-switching strategy from an oxazolone precursor.[2]

Phase 1: Synthesis of the Azlactone Precursor

-

Reagents: Acetylglycine (0.1 mol), Benzaldehyde (0.1 mol), Sodium Acetate (anhydrous, 0.08 mol), Acetic Anhydride (0.25 mol).

-

Procedure:

-

Combine reagents in a round-bottom flask.

-

Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours . The solid mixture will liquefy and turn deep yellow/orange.

-

Cool to room temperature. Add 50 mL of ethanol to induce crystallization.

-

Filter the yellow crystals (4-benzylidene-2-methyl-oxazol-5-one).

-

Validation: MP 149–151°C. IR spectrum should show strong lactone C=O stretch (~1780 cm⁻¹).

-

Phase 2: Conversion to Imidazolone

-

Reagents: Azlactone (from Phase 1), Aniline (or primary amine of choice), Pyridine (solvent/catalyst).

-

Procedure:

-

Dissolve 10 mmol of the azlactone in 15 mL of pyridine.

-

Add 10 mmol of aniline.

-

Reflux for 6–8 hours . The reaction proceeds via nucleophilic attack of the amine on the lactone ring (ring opening to diamide) followed by thermal dehydration (recyclization) to the imidazolone.[2]

-

Pour the reaction mixture into crushed ice/HCl (to remove pyridine).

-

Filter the precipitate and recrystallize from ethanol/water.

-

-

Yield: Typically 60–75%.

-

Validation:

-

1H NMR (DMSO-d6): Singlet at ~7.0–7.2 ppm (vinylic CH), Methyl singlet at ~2.3 ppm.

-

IR: Amide/Lactam C=O shift to ~1700–1680 cm⁻¹ (distinct from azlactone).

-

Applications in Drug Discovery[4][5][6][7]

The 4-arylidene-imidazolone scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and interact with ATP-binding pockets.

Kinase Inhibition (Chk1/Chk2)

Recent studies have validated this scaffold as a dual inhibitor of Checkpoint Kinases 1 and 2 (Chk1/Chk2).[3]

-

Mechanism: The planar imidazolone core mimics the adenine ring of ATP.

-

SAR Insight: Substitution at the C2 position (e.g., alkylthio groups) significantly enhances cytotoxicity and selectivity.[3] The exocyclic double bond positions the aryl group to occupy the hydrophobic pocket adjacent to the gatekeeper residue.

Fluorescent Probes

Derivatives mimicking the GFP chromophore (4-hydroxybenzylidene) are used as fluorogenic sensors.

-

Reactivity-Based Sensing: The fluorescence is often quenched by free rotation of the exocyclic bond. Binding to a target (or increasing viscosity) restricts this rotation, turning the fluorescence "on."

Table 1: Key Reactivity & Application Summary

| Feature | Chemical Basis | Application / Consequence |

| Exocyclic C=C | Michael Acceptor / Conjugation | Covalent drug design; Fluorophore rigidity.[1][4][5] |

| C2-Position | Nucleophilic Displacement | Introduction of solubility tags or specific binding motifs (e.g., -S-Alkyl). |

| N1-Position | H-Bond Donor/Acceptor | Critical for ATP-hinge region binding in kinases. |

| Lactam Core | Hydrolytic susceptibility | Metabolic stability liability; requires steric protection. |

Mechanistic Visualization: Catalytic Cycle & Reactivity

The following diagram illustrates the electrophilic activation mechanism relevant to both the MIO prosthetic group and synthetic Michael acceptors.

Caption: The catalytic cycle of the MIO scaffold, highlighting the critical Michael addition step that defines its biological and pharmacological reactivity.

References

-

Baedeker, M., & Schulz, G. E. (2002).[1] Structure of a histidine ammonia-lyase mutant with a non-catalytic MIO-analogue. Acta Crystallographica Section D , 58(10). Link

-

Poppe, L., & Rétey, J. (2005). Friedel–Crafts-Type Mechanism for the Enzymatic Elimination of Ammonia from Histidine and Phenylalanine. Angewandte Chemie International Edition , 44(24), 3668-3688. Link

-

Ouf, E., et al. (2024).[3] Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry , 149, 107471. Link[3]

-

Reddy, G. J., et al. (2010). Synthesis and antimicrobial activity of some new 4-benzylidene-2-methyl-1H-imidazol-5(4H)-ones. Journal of Heterocyclic Chemistry , 47(5). Link

-

Tsien, R. Y. (1998). The Green Fluorescent Protein.[5] Annual Review of Biochemistry , 67, 509-544. Link

Sources

- 1. Frontiers | Origin and Evolution of Enzymes with MIO Prosthetic Group: Microbial Coevolution After the Mass Extinction Event [frontiersin.org]

- 2. The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00764A [pubs.rsc.org]

- 3. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. semanticscholar.org [semanticscholar.org]

Methodological & Application

synthesis of antibacterial imidazolone derivatives

Executive Summary & Strategic Rationale

The rapid emergence of Multi-Drug Resistant (MDR) bacterial strains—specifically ESKAPE pathogens—necessitates the development of novel heterocyclic pharmacophores. The imidazol-5-one (imidazolinone) scaffold represents a privileged structure in medicinal chemistry due to its electronic versatility and ability to mimic peptide bonds, facilitating interactions with bacterial cell wall synthesis enzymes and DNA gyrase.

This guide details a robust, two-stage synthetic protocol for generating 1,2,4-trisubstituted-5-imidazolinone derivatives. Unlike high-throughput combinatorial methods that often yield amorphous mixtures, this protocol utilizes the Erlenmeyer-Plöchl Azlactone route. This pathway is selected for its stereoselective preference for the thermodynamically stable Z-isomer and its operational simplicity, allowing for the precise installation of lipophilic pharmacophores essential for bacterial membrane penetration.

Chemical Synthesis Strategy

The synthesis relies on a "Ring-Switching" strategy. We first construct a labile oxazolone (azlactone) ring, which serves as an activated electrophile. We then exploit the nucleophilicity of primary aromatic amines to open this ring and force a recyclization into the more stable imidazolone core.

Mechanism of Action (Synthetic):

-

Erlenmeyer-Plöchl Condensation: Dehydration of

-acylglycine creates a nucleophilic enol that attacks an aldehyde, forming the oxazolone ring. -

Aminolysis & Recyclization: A primary amine attacks the carbonyl C-5 of the oxazolone. The ring opens to form an acyclic amide intermediate. Under thermal forcing (reflux) and basic conditions (pyridine), water is eliminated to close the ring, yielding the imidazolone.

Visualizing the Pathway

Figure 1: The "Ring-Switching" synthetic pathway transforming oxazolones to imidazolones.

Detailed Experimental Protocols

Phase A: Synthesis of the Oxazolone Intermediate (The Gateway)

Objective: To synthesize 4-(4-chlorobenzylidene)-2-phenyl-5(4H)-oxazolone.

Reagents:

-

4-Chlorobenzaldehyde (0.1 mol)

-

Hippuric acid (

-benzoylglycine) (0.1 mol) -

Acetic anhydride (0.3 mol)

-

Sodium acetate (anhydrous) (0.1 mol)

Protocol:

-

Setup: In a 250 mL round-bottom flask (RBF), combine the aldehyde, hippuric acid, and acetic anhydride.

-

Catalysis: Add the anhydrous sodium acetate. Critical Note: Moisture is the enemy here. Ensure NaOAc is fused/anhydrous to prevent hydrolysis of the anhydride.

-

Reaction: Heat the mixture on a sand bath or heating mantle with constant agitation. As the temperature rises, the mixture will liquefy. Continue heating under reflux for 2 hours.

-

Quench: Cool the reaction mixture to ~60°C. Slowly add 20 mL of ethanol to decompose excess acetic anhydride.

-

Crystallization: Allow the mixture to stand overnight at 4°C. The oxazolone will precipitate as yellow needles.

-

Purification: Filter the solid, wash with boiling water (to remove NaOAc and unreacted acid), and recrystallize from benzene or ethanol.

-

Checkpoint: Melting point should be sharp (Literature range for 4-Cl derivative: ~195°C).

-

Phase B: Conversion to Imidazolone (The Nucleophilic Remodel)

Objective: To synthesize 1-(2,4,5-trichlorophenyl)-4-(4-chlorobenzylidene)-2-phenyl-5-imidazolinone.

Reagents:

-

Oxazolone intermediate (from Phase A) (0.01 mol)

-

Pyridine (10 mL, solvent & base)[2]

Protocol:

-

Setup: Place the oxazolone and the substituted aniline in a dry 100 mL RBF. Add pyridine.[1][2]

-

Reflux: Attach a condenser and reflux the mixture on a sand bath for 6–8 hours.

-

Mechanism Insight: The pyridine acts as a proton scavenger, facilitating the dehydration step required to close the imidazole ring after the initial amine attack.

-

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the oxazolone spot.

-

Workup: Pour the dark reaction mixture into 100 mL of crushed ice/water containing 10 mL concentrated HCl.

-

Why HCl? To neutralize the pyridine and solubilize it as a salt, precipitating the hydrophobic imidazolone product.

-

-

Purification: Filter the resulting solid. Wash repeatedly with cold water until the filtrate is neutral. Dry and recrystallize from 95% Ethanol.

Structure-Activity Relationship (SAR) Analysis

To maximize antibacterial efficacy, substituents must be chosen to balance lipophilicity (logP) and electronic effects.

Key SAR Rules for Imidazolones:

-

C-4 Position (Arylidene): Electron-withdrawing groups (EWGs) like -Cl or -NO2 on the benzylidene ring enhance potency against Gram-negative bacteria by increasing the electrophilicity of the Michael acceptor system.

-

N-1 Position (Amine derived): Bulky, halogenated aromatics (e.g., 2,4,5-trichlorophenyl) significantly improve activity against S. aureus. This is likely due to increased hydrophobic interaction with the lipid-rich bacterial membrane.

-

C-2 Position (Phenyl): Generally remains a phenyl group; substitutions here have less impact than at C-4 or N-1.

Visualizing SAR Logic

Figure 2: Structure-Activity Relationship guiding the design of potent antibacterial imidazolones.

Biological Evaluation Protocol (MIC Determination)

Method: Broth Microdilution Assay (CLSI Standards)

Materials:

-

Müller-Hinton Broth (MHB)

-

Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922)

-

Standard: Ciprofloxacin (Stock 1 mg/mL)

-

Test Compound: Dissolved in DMSO (Stock 1 mg/mL)

Procedure:

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Plate Setup: In a 96-well plate, add 100 µL MHB to wells 1-12.

-

Serial Dilution: Add 100 µL of test compound to column 1. Mix and transfer 100 µL to column 2, repeating down to column 10. Discard final 100 µL. (Range: 500 µg/mL to 0.97 µg/mL).

-

Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

-

Controls:

-

Column 11: Growth Control (Broth + Bacteria + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Data Summary Table (Representative Data):

| Compound ID | R1 (C-4) | R2 (N-1) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |

| IZ-01 | H | Phenyl | 128 | >256 |

| IZ-04 | 4-Cl | Phenyl | 64 | 128 |

| IZ-09 | 4-Cl | 2,4,5-Trichlorophenyl | 12.5 | 25 |

| Ciprofloxacin | - | - | 0.5 | 0.015 |

References

-

Erlenmeyer-Plöchl Synthesis Mechanism: Plöchl, J. (1884).[3] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft.

-

Synthesis and Antibacterial Activity of 5-Imidazolinone Derivatives: Jadhav, S. et al. (2010). Indian Journal of Pharmaceutical Sciences. Provides the specific pyridine reflux protocol and trichloroaniline SAR data.

-

Structure-Activity Relationships of Imidazolium Compounds: Pałkowski, L. et al. (2021). International Journal of Molecular Sciences. Discusses the impact of lipophilicity and cationic charge on antibacterial action.

-

Biological Evaluation Protocols: CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing.

Sources

Application Note: 1,3-Dihydro-4-methyl-2H-imidazol-2-one in Antifungal Pharmacophore Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the synthetic utility of 1,3-dihydro-4-methyl-2H-imidazol-2-one (also known as 4-methyl-2-imidazolinone) as a privileged scaffold for generating novel antifungal candidates.

Executive Summary

The search for novel antifungal agents has intensified due to the rise of resistant Candida and Aspergillus strains. While traditional azoles (e.g., fluconazole) rely on the imidazole or triazole ring to coordinate heme iron in fungal CYP51, the imidazol-2-one core offers a distinct pharmacological profile. It acts as a non-basic bioisostere of the cyclic urea moiety, capable of unique hydrogen-bonding interactions that differ from the classic metal-coordination mechanism of azoles.

This guide details the synthesis, functionalization, and validation of the 1,3-dihydro-4-methyl-2H-imidazol-2-one scaffold. We provide a robust protocol for its generation from methylglyoxal and urea, followed by divergent synthesis strategies to create N-substituted antifungal libraries.

Scientific Rationale & Mechanism

The Scaffold Advantage

The 1,3-dihydro-4-methyl-2H-imidazol-2-one moiety is a tautomeric heterocycle. Unlike the aromatic imidazole ring found in miconazole, the imidazol-2-one system possesses a carbonyl group at the C2 position and a secondary amine (NH) capable of acting as a hydrogen bond donor.

-

Bioisosterism: It mimics the geometry of the imidazole ring but alters the electronic landscape, reducing basicity and potentially improving metabolic stability against oxidative metabolism.

-

Binding Mode: Derivatives of this scaffold often target fungal cell wall biosynthesis or act as inhibitors of thioredoxin reductase (Trr1), a mechanism distinct from the ergosterol-depletion pathway of classic azoles.

Synthetic Pathway Overview

The core synthesis relies on the acid-catalyzed cyclocondensation of methylglyoxal and urea . This reaction is highly atom-economical and scalable. The resulting scaffold (Compound 1 ) serves as the nucleophile for divergent alkylation reactions to introduce lipophilic side chains (e.g., benzyl, chlorobenzyl) essential for fungal membrane penetration.

Figure 1: Synthetic logic flow from commodity precursors to bioactive antifungal candidates.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Compound 1)

Objective: Synthesize 1,3-dihydro-4-methyl-2H-imidazol-2-one on a multigram scale.

Reagents:

-

Methylglyoxal (40% aq. solution)

-

Urea (Solid, >99% purity)

-

Hydrochloric acid (conc. 37%)

-

Ethanol (Absolute)

-

Acetone (for recrystallization)[1]

Step-by-Step Methodology:

-

Condensation Setup:

-

In a 250 mL round-bottom flask, dissolve Urea (6.0 g, 100 mmol) in 10 mL of water .

-

Add Methylglyoxal solution (14.5 mL, ~100 mmol) dropwise over 10 minutes while stirring at room temperature.

-

Mechanistic Note: The initial reaction forms a 4,5-dihydroxyimidazolidin-2-one intermediate.[2] This diol is unstable and requires acid to dehydrate into the aromatic-like imidazolone ring.

-

-

Cyclization & Dehydration:

-

Add conc. HCl (2 mL) to the mixture.

-

Heat the solution to reflux (approx. 100°C) for 2 hours. The solution will darken slightly.

-

Checkpoint: Monitor TLC (9:1 DCM:MeOH). The starting urea spot should disappear.

-

-

Isolation:

-

Cool the reaction mixture to 0°C in an ice bath.

-

The product may precipitate directly. If not, evaporate the solvent under reduced pressure to 20% of the original volume.

-

Add cold Acetone (50 mL) to induce crystallization.

-

Filter the white/off-white solid and wash with cold ethanol.

-

-

Yield & Purity:

-

Expected Yield: 65–75%

-

Melting Point: 198–200°C

-

Structure Verification: 1H NMR (DMSO-d6) should show a singlet methyl group (~2.0 ppm) and a vinylic proton (~6.2 ppm).

-

Protocol B: Divergent Functionalization (N-Alkylation)

Objective: Introduce lipophilic pharmacophores (e.g., 2,4-dichlorobenzyl) to generate antifungal activity.

Reagents:

-

Compound 1 (from Protocol A)

-

2,4-Dichlorobenzyl chloride (or equivalent alkyl halide)

-

Potassium Carbonate (K2CO3, anhydrous)

-

Acetonitrile (ACN, dry)

Step-by-Step Methodology:

-

Deprotonation:

-

Dissolve Compound 1 (1.0 g, 10 mmol) in dry ACN (20 mL) .

-

Add K2CO3 (2.8 g, 20 mmol) . Stir at room temperature for 30 minutes to activate the N-H positions.

-

-

Alkylation:

-

Add 2,4-Dichlorobenzyl chloride (1.1 eq) dropwise.

-

Heat to reflux (80°C) for 6–8 hours.

-

Critical Control: The reaction can occur at N1, N3, or both. Use 1.0 equivalent of halide to favor mono-alkylation. If bis-alkylation is desired, use 2.5 equivalents.[3]

-

-

Workup:

-

Filter off the inorganic salts (K2CO3/KCl).

-

Evaporate the filtrate to dryness.

-

Purify via Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

-

Analytical Validation & QC

To ensure the integrity of the synthesized library, the following parameters must be met before biological screening.

| Parameter | Method | Acceptance Criteria | Relevance |

| Purity | HPLC-UV (254 nm) | > 95% Area | Essential for accurate MIC determination. |

| Identity | 1H NMR | Integral ratio matches structure | Confirms correct alkylation site (N1 vs N3). |

| Residual Solvent | GC-HS | < 5000 ppm (Ethanol/ACN) | Solvents can be cytotoxic to fungal cells, skewing data. |

| Solubility | Visual/Turbidity | Soluble in 1% DMSO/Media | Compounds must remain in solution during MIC assays. |

Data Visualization: Structural Characterization Logic

Figure 2: Quality Control Decision Tree for Imidazolone Derivatives.

References

-

Synthesis of Imidazol-2-ones: Duschinsky, R., & Dolan, L. A. (1946). "The Synthesis of Imidazolones." Journal of the American Chemical Society, 68(11), 2350–2355. Link

-

Antifungal Activity of Imidazole Derivatives: Zhang, L., et al. (2014). "Synthesis and Antifungal Activity of Novel Imidazole Derivatives." Chemical Biology & Drug Design, 83(5), 620-629. Link

-

Mechanism of Action (Trr1 Inhibition): Kioshima, E. S., et al. (2018). "The 1,3,4-oxadiazole class: A promising source of new antifungal agents targeting thioredoxin reductase." Frontiers in Microbiology, 9, 2963. (Contextual reference for non-azole mechanisms). Link

- Methylglyoxal Reactivity: Kalapos, M. P. (2008). "The history of methylglyoxal and glyoxalase." Desalination, 240, 49-66. (Provides background on the precursor stability).

Sources

- 1. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3903033A - Urea-glyoxal-formaldehyde cellulose reactant - Google Patents [patents.google.com]

- 3. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of 4-Methyl-Imidazolone Anti-Inflammatory Agents

This guide outlines a rigorous workflow for the development of anti-inflammatory agents based on the 4-methyl-imidazolone scaffold. This specific core offers a distinct pharmacological profile compared to the bulky 4-arylidene analogs often found in literature, potentially offering improved metabolic stability and a compact binding footprint within the COX-2 hydrophobic pocket.

From Rational Design to In Vivo Validation

Introduction & Rationale

The imidazolone heterocycle (specifically the 5(4H)-imidazolone tautomer) is a privileged pharmacophore in medicinal chemistry, structurally mimicking the vicinal diaryl ring systems found in selective COX-2 inhibitors like Celecoxib. While 4-arylidene derivatives are common, the 4-methyl-imidazolone core represents a strategic "compact" scaffold.

Why the 4-Methyl Core?

-

Steric Optimization: The smaller methyl group at the C4 position reduces steric clash at the entrance of the COX-2 active site, potentially allowing for tighter binding of the N1 and C2 substituents within the hydrophobic channel.

-

Synthetic Versatility: Unlike arylidene derivatives formed via Knoevenagel condensation, the 4-methyl core is derived from Alanine , allowing for the retention of chirality (if processed carefully) or controlled tautomerization.

-

Metabolic Stability: Replacing metabolically labile benzylic double bonds (found in arylidenes) with a saturated methyl group can improve plasma half-life.

Chemical Synthesis Protocol

The synthesis of the 4-methyl-imidazolone core utilizes a modified Erlenmeyer-Plöchl azlactone strategy , substituting the standard glycine/aldehyde condensation with an Alanine-based cyclization .

Synthetic Pathway

Figure 1: Synthetic route for the construction of the 4-methyl-imidazolone core starting from Alanine.[1][2][3]

Detailed Protocol

Phase 1: Formation of the Azlactone (Oxazolone) Intermediate

-

Reagents: DL-Alanine (0.1 mol), Benzoyl chloride (0.11 mol), 10% NaOH, Acetic Anhydride.

-

N-Benzoylation: Dissolve Alanine in 10% NaOH. Add Benzoyl chloride dropwise at 0–5°C with vigorous stirring. Acidify with HCl to precipitate N-benzoyl-alanine . Recrystallize from ethanol.

-

Cyclization: Suspend N-benzoyl-alanine (0.05 mol) in acetic anhydride (30 mL). Heat on a steam bath (80–90°C) for 2 hours. The solid will dissolve, and the solution will turn deep yellow/orange.

-

Isolation: Remove excess acetic anhydride under reduced pressure. The residue is the 4-methyl-2-phenyl-oxazol-5-one . Note: This intermediate is moisture-sensitive; use immediately.

Phase 2: Conversion to Imidazolone

-

Reagents: 4-methyl-oxazolone (from above), Substituted Aniline (e.g., 4-sulfonamidoaniline for COX-2 selectivity), Glacial Acetic Acid, Sodium Acetate (anhydrous).

-

Reaction: Mix the oxazolone (0.01 mol) and the substituted aniline (0.01 mol) in glacial acetic acid (20 mL) with 0.5g fused sodium acetate.

-

Reflux: Heat under reflux for 6–8 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Workup: Pour the hot reaction mixture into crushed ice. A precipitate will form. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

In Vitro Screening Protocols[4][5]

Screening must validate two key parameters: Potency (IC50) and Selectivity (COX-2 vs. COX-1).

Assay 1: COX-1/COX-2 Isozyme Inhibition (Biochemical)

Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

-

Preparation: Dissolve test compounds in DMSO (Final concentration <1%). Prepare serial dilutions (0.01 µM to 100 µM).

-

Incubation:

-

Add 10 µL of test compound to reaction buffer (0.1 M Tris-HCl, pH 8.0).

-

Add 10 µL of Heme and 10 µL of enzyme (Human recombinant COX-1 or COX-2).

-

Incubate for 10 minutes at 25°C.

-

-

Initiation: Add 10 µL of Arachidonic Acid (substrate) and TMPD (chromophore).

-

Measurement: Read absorbance at 590 nm after 5 minutes.

-

Calculation:

Assay 2: Cellular Inflammation (LPS-induced RAW 264.7)

Validates the compound's ability to cross cell membranes and inhibit downstream inflammatory markers (NO, TNF-α).

-

Cell Culture: Maintain RAW 264.7 macrophages in DMEM + 10% FBS.

-

Induction: Seed cells (

cells/well) in 96-well plates. Treat with test compounds (1–50 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours. -

Griess Assay (Nitric Oxide): Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540 nm.

-

ELISA (Cytokines): Use supernatant to quantify TNF-α and IL-6 using standard sandwich ELISA kits.

In Vivo Validation: Carrageenan-Induced Paw Edema[1][2][6]

This model is the gold standard for acute inflammation, correlating well with COX inhibition.

Workflow Diagram

Figure 2: Workflow for the Carrageenan-Induced Rat Paw Edema model.

Protocol Steps

-

Grouping: n=6 rats per group (Vehicle Control, Standard [Celecoxib 10mg/kg], Test Compounds [10, 25, 50 mg/kg]).

-

Administration: Administer compounds orally (suspended in 0.5% CMC) 1 hour prior to challenge.

-

Challenge: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

-

Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.

-

Calculation:

Where

Data Presentation & SAR Analysis

When analyzing the 4-methyl-imidazolone series, structure-activity relationship (SAR) data should be tabulated to highlight the impact of the N1-aryl substitution.

Table 1: Example Data Layout for SAR Analysis

| Compound ID | N1-Substituent (R) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | % Edema Inhibition (3h) |

| 4M-01 | Phenyl | 5.2 | 8.4 | 1.6 | 35% |

| 4M-02 | 4-Methoxyphenyl | 1.1 | 15.0 | 13.6 | 55% |

| 4M-03 | 4-Sulfonamidophenyl | 0.08 | >100 | >1200 | 78% |

| Ref | Celecoxib | 0.05 | >100 | >2000 | 82% |

Interpretation Guide:

-

High SI (>100): Indicates low risk of gastric side effects (COX-1 sparing).

-

4-Methyl Role: Compare these values to 4-arylidene analogs. Often, the 4-methyl variants show slightly lower potency but better solubility and bioavailability.

-

Sulfonamide/Sulfonyl Group: Essential at the para position of the N1-phenyl ring for docking into the COX-2 secondary pocket (Arg120/Tyr355).

References

-

Keel, K. L., & Tepe, J. J. (2020).[4] The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products.[4] Organic Chemistry Frontiers, 7, 3284-3311.[4]

-

Abdel-Aziz, M., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action.[5][6] Future Medicinal Chemistry.

-

Husain, A., et al. (2013). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. International Journal of Molecular Sciences, 14(11), 22686–22707.

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[1][2] Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.

-

Jadhav, S. B., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.[7] Drug Design, Development and Therapy, 15, 3273–3299.

Sources

- 1. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Functionalized Imidazolones

Introduction & Scope

Imidazolones, specifically the imidazol-5-one scaffold, represent a privileged structure in medicinal chemistry and chemical biology. They serve as the core fluorophore in Green Fluorescent Protein (GFP) and have emerged as potent pharmacophores in the development of p53-MDM2 inhibitors, antimicrobials, and kinase inhibitors.

Unlike simple cyclic ureas (imidazol-2-ones), the synthesis of 4-arylidene-imidazol-5-ones requires precise control over stereochemistry and regioselectivity. This guide details the Modified Erlenmeyer-Plöchl Azlactone Route , the industry standard for generating diverse libraries of these compounds. This method is preferred over one-pot multicomponent reactions for high-value targets because it allows for the sequential introduction of diversity elements at the

Core Mechanism

The synthesis proceeds through a "Ring-Opening/Ring-Closing" (RORC) sequence:

-

Condensation: Formation of an oxazolone (azlactone) intermediate via Perkin condensation.[1]

-

Aminolysis: Nucleophilic attack by a primary amine opens the oxazolone ring to form an acyclic amide.

-

Recyclization: Base-mediated dehydration reforms the 5-membered ring as an imidazolone.

Mechanistic Pathway & Logic

Understanding the electronic movements is critical for troubleshooting low yields. The transformation relies on the electrophilicity of the azlactone carbonyl and the nucleophilicity of the incoming amine.

Figure 1: The "Ring-Switch" mechanism converting oxazolones to imidazolones.

Detailed Experimental Protocol

Method A: The Azlactone Route (High Diversity)

Target Compound: 4-(4-Hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one (GFP Chromophore Analog).

Phase 1: Synthesis of the Azlactone Intermediate

Reagents:

-

N-Acetylglycine (1.0 eq)

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Sodium Acetate (anhydrous, 1.0 eq)

-

Acetic Anhydride (3.0 eq)

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), combine N-acetylglycine (11.7 g, 100 mmol), 4-hydroxybenzaldehyde (12.2 g, 100 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol). -

Solvation: Add acetic anhydride (30 mL). Note: Acetic anhydride serves as both solvent and dehydrating agent.

-

Reaction: Heat the mixture gently with a heating mantle until the solid liquefies. Once liquid, reflux for 2 hours. The solution will turn yellow/orange, indicating conjugation.

-

Quench: Cool the mixture to ~60°C. Slowly add ethanol (20 mL) to decompose excess acetic anhydride. Caution: Exothermic reaction.

-

Isolation: Cool to 0°C overnight. The azlactone will precipitate as yellow crystals. Filter, wash with ice-cold ethanol and water, and dry in vacuo.

-

Checkpoint: Yield should be >70%. Melting point check is recommended (Lit. mp: 149-151°C).

-

Phase 2: Aminolysis and Cyclization

Reagents:

-

Azlactone (from Phase 1) (1.0 eq)

-

Methylamine (40% aq. solution or 2M in THF) (1.2 eq)

-

Potassium Carbonate (

) (1.5 eq) -

Solvent: Ethanol or Methanol

Procedure:

-

Aminolysis: Suspend the azlactone (5.0 g) in Ethanol (50 mL). Add methylamine dropwise at room temperature.

-

Observation: The yellow suspension will dissolve, then a white precipitate (the acyclic amide) may form. Stir for 2 hours.

-

-

Cyclization: Add solid

(1.5 eq) directly to the reaction vessel. Reflux the mixture for 4 hours. -

Workup: Remove solvent under reduced pressure. Resuspend the residue in water (50 mL).

-

Neutralization: Carefully acidify with 2N HCl to pH 4-5. The imidazolone product will precipitate.[8]

-

Purification: Recrystallize from Ethanol/Water (9:1).

Data Analysis & Validation

To validate the synthesis, compare spectral data against the expected values. The shift in the IR carbonyl stretch is the most rapid diagnostic tool.

Table 1: Diagnostic Spectral Features

| Feature | Azlactone (Intermediate) | Imidazolone (Product) | Validation Logic |

| IR (C=O) | 1760-1780 | 1690-1710 | Ring switch lowers C=O frequency due to amide resonance. |

| 1H NMR | Vinyl H: | Vinyl H: | Chemical environment of the exocyclic double bond changes. |

| Solubility | Soluble in | Soluble in DMSO/MeOH | Increased polarity due to N-heterocycle formation. |

| Fluorescence | Weak/None | Strong (Green/Yellow) | Formation of the rigid push-pull electronic system. |

Workflow Optimization (Decision Tree)

Use this logic flow to determine reaction parameters based on your starting materials.

Figure 2: Optimization logic for selecting catalysts and conditions.

Troubleshooting & Critical Notes

-

Moisture Sensitivity: The azlactone intermediate is susceptible to hydrolysis, reverting to the acyl-glycine starting material. Ensure all glassware for Phase 1 is flame-dried.

-

Isomerization: The exocyclic double bond can exist as Z or E isomers. The Z-isomer is thermodynamically favored (phenyl ring trans to the carbonyl). If the E-isomer is formed, heating in acetic acid usually converts it to the Z-form.

-

Steric Hindrance: If using bulky amines (e.g., tert-butylamine) in Phase 2, the ring opening may be sluggish. Addition of a Lewis acid catalyst (

) or using microwave irradiation (100W, 10 min) can overcome this barrier.

References

-

Erlenmeyer-Plöchl Azlactone Synthesis: Plöchl, J. (1884).[6] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft.

-

Microwave-Assisted Synthesis: "Microwave-Assisted Synthesis of Imidazole Derivatives." Bentham Science.

-

Green Chemistry Approaches: "Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones." ACS Catalysis.

-

Mechanistic Review: "Azlactone Reaction Developments." Chemistry - A European Journal.

Sources

- 1. modernscientificpress.com [modernscientificpress.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt - Google Patents [patents.google.com]

Comprehensive Characterization of Substituted Imidazolones: From Tautomeric Equilibria to Optical Profiling

Application Note: AN-IMZ-2026

Abstract

Substituted imidazolones, particularly the 4-benzylidene-1,2-dialkyl-imidazol-5-one scaffold, represent a critical class of heterocycles serving as the core chromophore in Green Fluorescent Protein (GFP) and as pharmacophores in anticonvulsant and CNS-active drugs. Their characterization is complicated by rapid keto-enol tautomerism, Z/E geometric isomerism, and solvent-dependent fluorescence quenching. This guide provides a definitive analytical workflow to deconstruct these variables, ensuring structural certainty and accurate photophysical profiling.

Module 1: Structural Elucidation & Stereochemical Assignment (NMR)

The Challenge: The "Tautomeric Blur" and Z/E Isomerism

Imidazolones often exist as a mixture of tautomers in solution, leading to broadened NMR signals. Furthermore, the exocyclic double bond in benzylidene derivatives creates Z and E isomers. The Z-isomer is typically thermodynamically favored due to steric relief and hydrogen bonding, but the E-isomer can form during synthesis or photo-isomerization. Distinguishing these requires specific nuclear Overhauser effect (NOE) experiments.

Protocol: Stereochemical Assignment via NOESY

Objective: Definitively assign Z vs. E configuration using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Reagents & Equipment:

-

Solvent: DMSO-d6 (Preferred over CDCl₃ to stabilize hydrogen bonding and slow proton exchange).

-

Instrument: 500 MHz NMR or higher (required for resolution of vinylic protons).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5–10 mg of purified imidazolone in 600 µL DMSO-d6. Ensure the solution is free of paramagnetic impurities (filter if necessary).

-

1H Screening: Acquire a standard 1H spectrum. Identify the vinylic proton (typically a singlet between

6.5 – 7.5 ppm) and the N-alkyl protons (e.g., N-Methyl or N-Methylene). -

NOESY Acquisition: Set mixing time (

) to 300–500 ms. -

Analysis Logic:

-

Z-Isomer: The vinylic proton is spatially close to the carbonyl oxygen and distant from the N1-substituent. Result: Weak or NO cross-peak between vinylic-H and N-alkyl-H.

-

E-Isomer: The vinylic proton is spatially proximate to the N1-substituent. Result: Strong NOE cross-peak between vinylic-H and N-alkyl-H.

-

Expert Insight: If solution NMR remains ambiguous due to rapid tautomeric exchange (broadening), Solid-State

C CP-MAS NMR is the gold standard to freeze the structure and identify the dominant tautomer in the crystalline phase [1].

Visualization: Stereochemical Logic Tree

Figure 1: Logic flow for assigning stereochemistry in benzylidene imidazolones using NOESY NMR.

Module 2: Mass Spectrometry & Fragmentation Profiling

The Challenge: Fragile Ring Systems

Imidazolones are susceptible to hydrolysis and ring-opening under harsh ionization conditions. Soft ionization (ESI) is preferred, but fragmentation patterns are diagnostic for confirming the core scaffold.

Protocol: LC-MS/MS Fragmentation Analysis

Objective: Confirm the imidazolone core integrity and substitution pattern.

Method Parameters:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Avoid high pH, which catalyzes ring opening).

-

Collision Energy: Ramp 10–40 eV.

Diagnostic Fragmentation Table:

| Fragment Type | Mass Loss ( | Mechanistic Origin |

| Carbonyl Loss | -28 Da (CO) | Characteristic extrusion of the C2 or C5 carbonyl group [2]. |

| Ammonia Loss | -17 Da (NH₃) | Cleavage of primary amine substituents or ring degradation. |

| Retro-Aldol | Variable | Cleavage of the exocyclic double bond (in benzylidene derivatives), reverting to the aldehyde and imidazolone. |

Self-Validating Check: If you observe a mass peak corresponding to

, your sample has likely undergone hydrolysis to the ring-opened amide form. Re-synthesize or dry the sample immediately.

Module 3: Optical Profiling (Fluorescence Quantum Yield)

The Challenge: Non-Radiative Decay

Synthetic GFP chromophores (imidazolones) are often non-fluorescent in low-viscosity solvents due to rapid rotation around the exocyclic bond (internal conversion). Accurate characterization requires measuring the Fluorescence Quantum Yield (

Protocol: Relative Quantum Yield Determination

Objective: Calculate

Reagents:

-

Standard: Fluorescein (0.1 M NaOH,